

An In-depth Technical Guide to Aminooxy-PEG4-C2-Boc: Synthesis and Properties

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Compound of Interest		
Compound Name:	Aminooxy-PEG4-C2-Boc	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aminooxy-PEG4-C2-Boc**, a heterobifunctional linker crucial in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its physicochemical properties, a representative synthesis protocol, and its application in forming stable oxime bonds.

Core Properties of Aminooxy-PEG4-C2-Boc

Aminooxy-PEG4-C2-Boc, also known as tert-butyl (14-(aminooxy)-3,6,9,12-tetraoxatetradecyl)carbamate, is a versatile linker molecule. It features a Boc-protected amine on one end and an aminooxy group on the other, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[1] The PEG linker enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[2] The terminal aminooxy group is designed to react specifically with aldehydes or ketones to form a stable oxime linkage.[1][3] The Boc protecting group can be removed under mild acidic conditions to reveal a primary amine, which can then be conjugated to other molecules.[4][5]

Physicochemical and Handling Data



Property	Value	Source
Molecular Formula	C15H32N2O7	[1]
Molecular Weight	352.43 g/mol	[1]
CAS Number	2100306-82-7	[2]
Appearance	Colorless to pale yellow oily matter	[1]
Purity	≥95%	[1]
Storage Conditions	2-8°C for long-term storage	[1]
Solubility	Soluble in DMSO and other organic solvents	[6]

Synthesis of Aminooxy-PEG4-C2-Boc

A precise, publicly available, step-by-step synthesis protocol for **Aminooxy-PEG4-C2-Boc** is not readily found in standard chemical literature, as it is a commercially available reagent. However, based on general principles of organic synthesis and patent literature for similar structures, a representative multi-step synthesis can be proposed. The following is a plausible, illustrative synthesis pathway.

Representative Synthesis Pathway
A representative multi-step synthesis pathway for Aminooxy-PEG4-C2-Boc.

Experimental Protocols

The primary application of **Aminooxy-PEG4-C2-Boc** is in bioconjugation through the formation of an oxime bond with an aldehyde or ketone.

General Protocol for Oxime Ligation

This protocol outlines a general procedure for conjugating an aminooxy-PEG linker to a molecule containing an aldehyde or ketone.

Materials:



Aminooxy-PEG4-C2-Boc

- Aldehyde or ketone-containing molecule
- Reaction Buffer: Phosphate-buffered saline (PBS) or sodium acetate buffer (pH 6.0-7.4)
- Aniline (as catalyst, optional)
- Organic Co-solvent (if needed): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching reagent: Acetone
- Purification system: Size-exclusion chromatography or reverse-phase HPLC

Procedure:

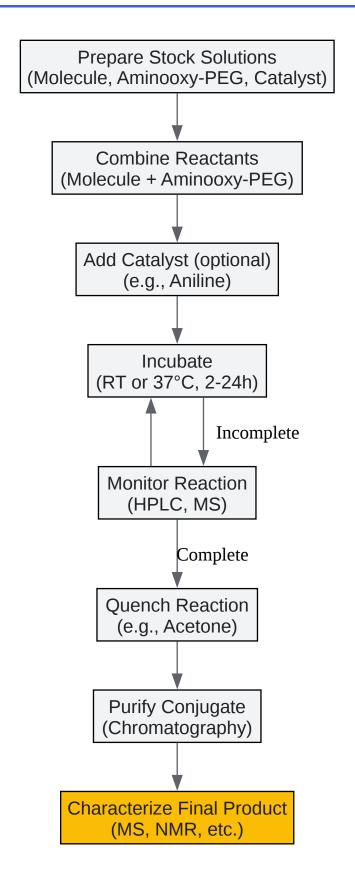
- Reagent Preparation:
 - Prepare a stock solution of the aldehyde or ketone-functionalized molecule in the chosen reaction buffer.
 - Prepare a stock solution of Aminooxy-PEG4-C2-Boc in the same buffer or a minimal amount of an organic co-solvent.
 - If using a catalyst, prepare a stock solution of aniline.
- Ligation Reaction:
 - In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent)
 with Aminooxy-PEG4-C2-Boc (1.5-5 equivalents).
 - If used, add the aniline catalyst to a final concentration of 10-100 mM.
 - Adjust the final volume with the reaction buffer.
 - Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
- Quenching and Purification:



- Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
- Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and byproducts.

Experimental Workflow for Bioconjugation





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A general experimental workflow for oxime ligation.



Applications in Drug Development

Aminooxy-PEG4-C2-Boc is a key component in the construction of complex biomolecules for therapeutic and research purposes.

- PROTACs: This linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand, forming a PROTAC that induces the degradation of the target protein.
 [7]
- Antibody-Drug Conjugates (ADCs): The aminooxy group allows for the site-specific conjugation of cytotoxic drugs to antibodies that have been engineered to contain an aldehyde or ketone group. This results in a more homogeneous and potentially more effective ADC.
- Biomolecule Labeling: The chemoselective nature of the oxime ligation enables the labeling
 of proteins, peptides, and other biomolecules with probes, dyes, or other tags for imaging
 and diagnostic applications.

The stability of the resulting oxime bond under physiological conditions makes it a reliable linkage for in vivo applications.[8] The versatility of the Boc-protected amine allows for subsequent modifications, further expanding the utility of this linker in creating multifunctional constructs.

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